molecular formula C18H16Cl2N6O B11150638 [4-(3-chlorophenyl)piperazin-1-yl][4-chloro-2-(1H-tetrazol-1-yl)phenyl]methanone

[4-(3-chlorophenyl)piperazin-1-yl][4-chloro-2-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B11150638
M. Wt: 403.3 g/mol
InChI Key: ZYKVNLZIEKKKQP-UHFFFAOYSA-N
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Description

[4-(3-chlorophenyl)piperazin-1-yl][4-chloro-2-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl group and a tetrazole ring substituted with a chlorophenyl group. Its unique structure makes it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-chlorophenyl)piperazin-1-yl][4-chloro-2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable chlorophenyl derivative under controlled conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced by reacting an appropriate chlorophenyl derivative with sodium azide in the presence of a catalyst.

    Coupling Reaction: The final step involves coupling the piperazine and tetrazole intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(3-chlorophenyl)piperazin-1-yl][4-chloro-2-(1H-tetrazol-1-yl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(3-chlorophenyl)piperazin-1-yl][4-chloro-2-(1H-tetrazol-1-yl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is being explored as a candidate for the treatment of various diseases, including neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical properties.

Mechanism of Action

The mechanism of action of [4-(3-chlorophenyl)piperazin-1-yl][4-chloro-2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    4-Phenoxyaniline compound with tetrachlorostannane: Another compound with a similar aromatic structure.

Uniqueness

What sets [4-(3-chlorophenyl)piperazin-1-yl][4-chloro-2-(1H-tetrazol-1-yl)phenyl]methanone apart is its dual presence of piperazine and tetrazole rings, which confer unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.

Properties

Molecular Formula

C18H16Cl2N6O

Molecular Weight

403.3 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[4-chloro-2-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C18H16Cl2N6O/c19-13-2-1-3-15(10-13)24-6-8-25(9-7-24)18(27)16-5-4-14(20)11-17(16)26-12-21-22-23-26/h1-5,10-12H,6-9H2

InChI Key

ZYKVNLZIEKKKQP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4

Origin of Product

United States

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